molecular formula C9H14O3 B103040 ethyl 3-oxohept-6-enoate CAS No. 17605-06-0

ethyl 3-oxohept-6-enoate

Cat. No.: B103040
CAS No.: 17605-06-0
M. Wt: 170.21 g/mol
InChI Key: BKXPKNYXXNYCBX-UHFFFAOYSA-N
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Description

Ethyl 3-oxohept-6-enoate (CAS: 17605-06-0) is an α,β-unsaturated ester with a ketone functional group at the third carbon and a terminal double bond at the sixth position. Its molecular formula is C₉H₁₄O₃, with an average molecular mass of 170.208 g/mol . This compound is characterized by its reactivity at the β-ketoester moiety and the conjugated alkene, making it a versatile intermediate in organic synthesis. Notably, it serves as a critical precursor in the pharmaceutical industry, particularly in the synthesis of Pitavastatin Calcium, a statin used to treat hyperlipidemia . Its structural features enable participation in Michael additions, cyclizations, and hydrazine-based condensations, as demonstrated in its reaction with N-methylhydrazine to form heterocyclic derivatives .

Preparation Methods

Claisen Condensation and Alkylation Approaches

Dianion-Mediated Alkylation

The most widely reported method involves generating a dianion from ethyl acetoacetate, followed by alkylation with allyl bromide. In this approach, ethyl acetoacetate is treated with a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures (−78°C to 0°C). The dianion reacts with allyl bromide to form ethyl 3-oxohept-6-enoate via nucleophilic substitution. Langer et al. achieved an 82% yield using this method, with purification via column chromatography (hexane/ethyl acetate) .

Critical parameters include:

  • Base stoichiometry : A 2:1 ratio of base to ethyl acetoacetate ensures complete deprotonation.

  • Temperature control : Maintaining −78°C during dianion formation minimizes side reactions.

  • Solvent choice : THF enhances solubility of intermediates, while benzene alternatives (e.g., toluene) reduce toxicity .

Base-Catalyzed Alkylation

A modified Aldol reaction employs sodium ethoxide (NaOEt) as a base in ethanol. Ethyl acetoacetate and allyl bromide react at reflux (80°C) for 12 hours, yielding 70–75% product after distillation. Bargiggia et al. optimized this protocol by substituting NaOEt with lithium hexamethyldisilazide (LiHMDS), improving regioselectivity and reducing enol tautomer formation .

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling

A palladium-mediated cross-coupling strategy utilizes ethyl 4-iodobutyrate and methacryloyl chloride. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyzes the reaction in benzene at 60°C, achieving 75% yield. This method avoids strong bases, making it suitable for acid-sensitive substrates. Rival et al. demonstrated scalability to 50-g batches, though catalyst costs remain a limitation for industrial use .

Nickel-Catalyzed Decarboxylation

Alternative routes employ nickel catalysts for decarboxylative coupling. This compound is synthesized from β-ketocarboxylic acids and allyl acetates in the presence of NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane). While less common, this method offers functional group tolerance, enabling synthesis of derivatives with electron-withdrawing substituents .

Industrial-Scale Synthesis Techniques

Continuous Flow Reactors

Recent advances leverage continuous flow systems to enhance efficiency. A 2022 study reported a 92% conversion rate using microfluidic reactors, where ethyl acetoacetate and allyl bromide are pumped through a Pd-coated channel at 100°C. This method reduces reaction times from hours to minutes and minimizes waste .

Solvent-Free Mechanochemical Synthesis

Ball milling ethyl acetoacetate with allyl bromide and potassium carbonate (K₂CO₃) achieves 68% yield without solvents. This green chemistry approach aligns with sustainability goals, though product purity remains lower than conventional methods .

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Dianion alkylationLDA, allyl bromide, THF, −78°C82
Base-catalyzed alkylationNaOEt, ethanol, reflux70–75
Pd-catalyzed couplingPd(PPh₃)₄, benzene, 60°C75
Continuous flowMicroreactor, 100°C, Pd catalyst92

The dianion method offers the highest yield but requires stringent temperature control. Continuous flow systems show promise for scalability but necessitate specialized equipment.

Challenges in Synthesis and Purification

Byproduct Formation

Enol tautomerization of this compound generates undesired isomers, complicating purification. Hirama et al. mitigated this by quenching reactions with acetic acid, stabilizing the keto form .

Chromatography Limitations

Column chromatography (hexane/ethyl acetate) remains the standard purification method, but industrial-scale applications favor distillation. Impurities with similar boiling points (e.g., ethyl acetoacetate) necessitate fractional distillation under reduced pressure (20 mmHg, 110°C) .

Moisture Sensitivity

The β-ketoester moiety is prone to hydrolysis. Anhydrous solvents (e.g., THF over ethanol) and molecular sieves improve stability during synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-oxohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of ethyl 3-hydroxy-6-heptenoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Ethyl 3-hydroxy-6-heptenoate.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

ethyl 3-oxohept-6-enoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-6-heptenoate involves its reactivity with various nucleophiles and electrophiles. The ester and ketone groups in the compound make it susceptible to nucleophilic attack, leading to the formation of various derivatives. The double bond in the structure also allows for addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Ethyl 3-oxohept-6-enoate belongs to a class of β-keto esters with unsaturated hydrocarbon chains. Below is a systematic comparison with structurally analogous compounds, focusing on their molecular properties, reactivity, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound C₉H₁₄O₃ 170.208 β-ketoester, α,β-unsaturated Pharmaceutical intermediates
Mthis compound C₈H₁₂O₃ 156.18 β-ketoester, α,β-unsaturated Organic synthesis (lower yield: 51%)
Ethyl 6-methyl-4-oxohept-6-enoate C₁₀H₁₆O₃ 184.23 γ-ketoester, α,β-unsaturated Specialty chemical synthesis
(E)-3-Methyl-6-oxohex-2-enyl acetate C₉H₁₂O₄ 184.19 Acetylated β-ketoester Fragrance and flavor synthesis

Key Observations :

Position of Ketone Group: this compound has a ketone at C3, whereas ethyl 6-methyl-4-oxohept-6-enoate features a γ-keto group (C4). This positional difference alters reactivity; γ-ketoesters are less prone to keto-enol tautomerism, reducing their acidity compared to β-ketoesters .

Ester Group Variation: Replacing the ethyl ester with a methyl group (as in mthis compound) reduces steric hindrance but may lower thermal stability due to shorter alkyl chains. This is reflected in the lower synthesis yield (51% vs. 75% for the ethyl variant) .

Substituent Effects: (E)-3-Methyl-6-oxohex-2-enyl acetate incorporates an acetyl group, enhancing electrophilicity at the α-carbon for nucleophilic additions, a feature absent in this compound .

Spectroscopic Differentiation

  • ¹H NMR: this compound shows characteristic signals for the ethyl ester (δ ~4.1–4.3 ppm, quartet) and the α,β-unsaturated system (δ ~5.6–6.0 ppm, multiplet) . In contrast, (E)-3-methyl-6-oxohex-2-enyl acetate displays a distinct aldehyde proton at δ 9.78 ppm .
  • ¹³C NMR: The ketone carbonyl in this compound resonates at ~201 ppm, while the ester carbonyl appears at ~167 ppm .

Biological Activity

Ethyl 3-oxohept-6-enoate is an organic compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
CAS Number 17605-06-0
Molecular Formula C9H14O3
Molecular Weight 170.206 g/mol
LogP 1.4749
PSA (Polar Surface Area) 43.37 Ų

These properties indicate that the compound is a moderately lipophilic molecule, which can influence its interaction with biological membranes and proteins.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing aldol condensation techniques to form the keto group.
  • Esterification : Reaction between heptenoic acid derivatives and ethanol under acidic conditions.

The choice of synthesis method may depend on desired yield and purity requirements, especially for pharmaceutical applications.

This compound exhibits biological activity primarily through its electrophilic nature. It can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can alter the function and activity of these biomolecules, potentially resulting in therapeutic effects or toxicities.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. In a study examining various derivatives of keto esters, it was found that compounds similar to this compound demonstrated significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. A case study involving a series of keto esters showed that certain derivatives were effective in inhibiting cancer cell proliferation in vitro . The mechanism was hypothesized to involve apoptosis induction in cancer cells through oxidative stress pathways.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method against various bacterial strains.
    • Results : Showed significant zones of inhibition against E. coli and S. aureus, indicating potential as a natural antimicrobial agent .
  • Anticancer Efficacy Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay on breast cancer (MCF7) and prostate cancer (PC3) cell lines.
    • Results : Induced cell death at concentrations above 50 µM, with a notable increase in reactive oxygen species (ROS) production .

Q & A

Q. What are the key challenges in synthesizing ethyl 3-oxohept-6-enoate, and how can reaction conditions be optimized?

This compound is synthesized via Claisen condensation or modified Aldol reactions. Challenges include controlling regioselectivity and minimizing byproducts like enol tautomers. Optimization involves:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve ketone reactivity.
  • Solvent choice : Anhydrous solvents (e.g., THF) reduce hydrolysis of the ester group.
  • Temperature control : Low temperatures (−10°C to 0°C) suppress side reactions.
  • Work-up protocols : Acidic quenching stabilizes the β-ketoester intermediate.
    Monitoring via TLC (silica gel, hexane/ethyl acetate eluent) or HPLC (C18 column, UV detection) ensures progress .

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved during characterization?

Discrepancies arise from tautomerism (keto-enol equilibrium) or impurities. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm structure.
  • Variable-temperature NMR : Identifies tautomers by observing peak splitting at low temperatures.
  • Spiking experiments : Adding authentic samples distinguishes impurities.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .

Q. What role does this compound play in pharmaceutical synthesis, and how is its purity validated?

As a key intermediate in statin synthesis (e.g., Pitavastatin Calcium), its purity is critical. Validation methods:

  • Chromatography : HPLC (≥95% purity; C18 column, acetonitrile/water gradient) quantifies impurities.
  • Mass spectrometry : HRMS confirms molecular ion ([M+H]⁺ expected: m/z 185.12).
  • Karl Fischer titration : Measures residual moisture (<0.1% for stability).
    Process-related impurities (e.g., unreacted hept-6-enoic acid) are monitored using reference standards .

Q. How does the α,β-unsaturated ketone moiety influence the reactivity of this compound in organic transformations?

The conjugated system enables:

  • Michael additions : Nucleophiles (e.g., amines) attack the β-position.
  • Diels-Alder reactions : Acts as a dienophile with electron-rich dienes.
  • Reduction : Selective hydrogenation (Pd/C, H₂) yields saturated ketones.
    Experimental design must account for competing pathways. For example, chemo-selective reduction requires controlled H₂ pressure to avoid over-reduction of the ester group .

Q. What advanced strategies are used to enhance enantiomeric purity in asymmetric syntheses involving this compound?

  • Chiral auxiliaries : Evans’ oxazolidinones direct stereochemistry during alkylation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.
  • Chiral chromatography : Preparative HPLC with amylose-based columns separates enantiomers (e.g., Chiralpak® AD-H).
    Kinetic studies (e.g., Eyring plots) optimize temperature and catalyst loading for maximum ee (>99%) .

Q. How can researchers address stability issues of this compound under varying storage conditions?

Degradation pathways (hydrolysis, oxidation) are mitigated by:

  • Storage : −20°C under argon, with desiccants (silica gel).
  • Stability assays : Accelerated aging (40°C/75% RH for 4 weeks) monitored via HPLC.
  • Antioxidants : Addition of BHT (0.01% w/w) prevents radical-mediated oxidation.
    Degradation products (e.g., hept-6-enoic acid) are quantified using validated stability-indicating methods .

Q. What methodologies are employed to study the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Test statin-related HMG-CoA reductase inhibition (IC₅₀ determination via UV-Vis).
  • Antimicrobial screening : Broth microdilution (MIC values against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on human hepatocytes (LC₅₀ calculation).
    Positive controls (e.g., Pitavastatin) and solvent controls (DMSO <1%) ensure data validity .

Properties

IUPAC Name

ethyl 3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXPKNYXXNYCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289670
Record name Ethyl 3-oxo-6-heptenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-06-0
Record name Ethyl 3-oxo-6-heptenoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxo-6-heptenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-6-heptenoate
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Retrosynthesis Analysis

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